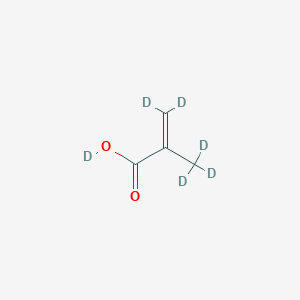

Methacrylic acid-D6

Vue d'ensemble

Description

Methacrylic acid (MAA) is an organic compound with the formula CH2=C(CH3)CO2H . This colorless, viscous liquid is a carboxylic acid with an acrid unpleasant odor . It is soluble in warm water and miscible with most organic solvents . Its main applications include coating compounds, adhesive agents, and resin modifiers .

Molecular Structure Analysis

The geometric configuration and active sites of the stable complex of formaldehyde (HCHO) and MAA have been analyzed . The topological properties of electron density of the HCHO-MAA complex were considered using the topological analysis method of chemical bond electron density based on valence bond theory .

Chemical Reactions Analysis

MAA can be produced from biomass-derived glucose through the intermediate molecule, citramalic acid . The biosynthetic pathway engineered in E. coli produced citramalic acid intermediate with a high yield (91% of theoretical maximum) from glucose . Thermal heterogeneous catalysis converted the citramalate intermediate to MAA via decarboxylation and dehydration .

Physical And Chemical Properties Analysis

MAA is a colorless transparent liquid with a pungent odor . It has a molecular weight of 86, a refractive index (25℃) of 1.4288, a boiling point (℃ 760mmHg) of 161.00, and a freezing point (℃ 760mmHg) of 15 . It is readily soluble in water and polymerizes with sunlight and heat .

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Methacrylic acid-D6, a deuterated form of methacrylic acid, is used in the synthesis and characterization of various materials. For instance, it has been used in the synthesis of nonaethyleneglycol dimethacrylate-d10 with approximately 21% deuterium incorporation, offering insights into the preparation of deuterated materials for chemical analysis (Moorhoff & Cook, 2006).

Tissue Engineering and Drug Delivery

Methacrylated hyaluronic acid (MeHA), derived from methacrylic acid, is widely used in tissue engineering and drug delivery. The degree of methacrylation affects hydrogel crosslinking, crucial for cell interactions. Infrared spectroscopy has been explored as an alternate modality for assessing the degree of methacrylation, streamlining the workflow for tissue engineering applications (Yousefi, Kandel, & Pleshko, 2018).

Dentistry Applications

Methacrylic acid has been used to create new composite materials based on poly(methacrylic acid) and hydroxyapatite in dentistry. The strong electrostatic interactions between the carboxylate groups of the polymer and calcium ions offer promising properties for dental applications (Cucuruz et al., 2016).

Polymer Science

The study of stereoregular poly(methacrylic acid) has been facilitated by NMR spectroscopy, particularly in polymer science. The characterization of polymers by NMR is enhanced using solvents like d6 DMSO, which provides better spectra and helps in understanding polymer structures (Chapman & Billingham, 1980).

Bio-based Production

Methacrylic acid is an important monomer in the plastics industry. It has been produced via bio-based routes, such as the decarboxylation of itaconic acid and citric acid, demonstrating environmentally friendly production methods (Le Nôtre et al., 2014).

Pharmaceutical Analysis

Methacrylic acid, as a breakdown product of methylmethacrylate, has been analyzed in pharmaceutical applications. Its determination in blood serum via liquid chromatography facilitates studies on its metabolism and toxicity (Bereznowski, Marlewski, & Smolenski, 1994).

Mécanisme D'action

MAA-based biomaterials promote a vascularized tissue response through polarization of macrophages and generation of insulin growth factor 1, among other biological processes . This response is instead of the fibrous capsule that typically surrounds most implanted materials, and which isolates the implant from the host .

Safety and Hazards

MAA is classified as a flammable liquid (Category 4), and it is harmful if swallowed or inhaled . It is toxic in contact with skin and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful to aquatic life . It is recommended to handle MAA with protective gloves, clothing, eye protection, and face protection .

Orientations Futures

The development of biobased renewable materials is essential in addressing the environmental and social issues of climate change and plastic waste . In addition to producing novel bio-monomers or biopolymers, a parallel effective approach is the drop-in replacement strategy, whereby existing and commercially available monomers are synthesized from biomass feedstocks . This approach holds great promise for large-scale production .

Propriétés

IUPAC Name |

deuterio 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/i1D2,2D3/hD | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERQOIWHTDAKMF-ZFYNMZILSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C(=O)O[2H])C([2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

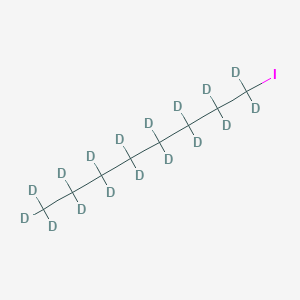

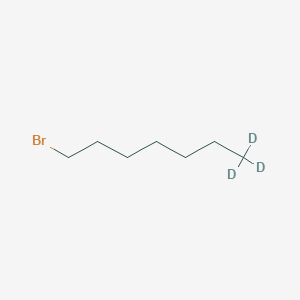

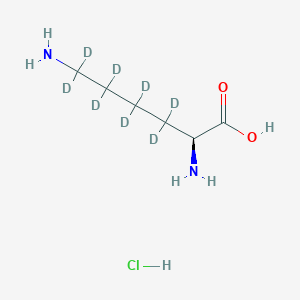

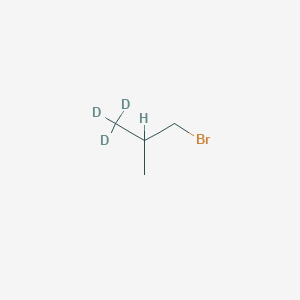

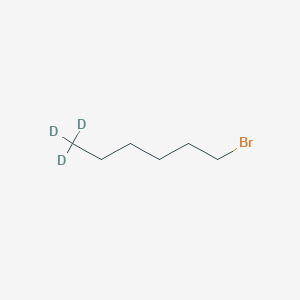

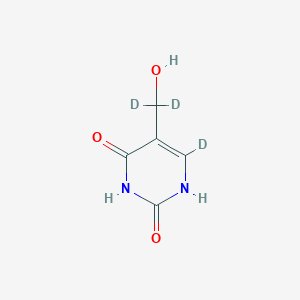

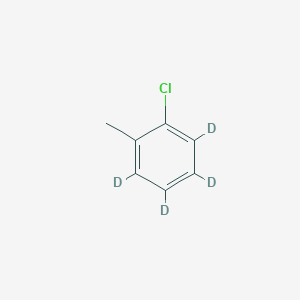

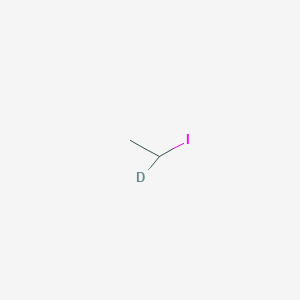

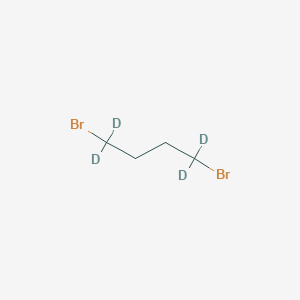

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.